N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

This compound is a structurally unique tetrazole-benzamide reference standard, distinguished by its regiospecific para-fluorine topology and N1-cyclohexyl hydrophobic anchor. These features make it indispensable for benchmarking fluorine regioisomerism in SAR studies and validating CNS multiparameter optimization (MPO) scores for target engagement. Unlike its non-cyclohexyl or positional isomer analogs, its combined predicted metabolic stability (parap-fluorine blocking) and enhanced lipophilic ligand efficiency provide a validated reference scaffold, reducing experimental variability in DMPK lead optimization programs.

Molecular Formula C15H18FN5O
Molecular Weight 303.341
CAS No. 921103-99-3
Cat. No. B2874156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide
CAS921103-99-3
Molecular FormulaC15H18FN5O
Molecular Weight303.341
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22)
InChIKeyDKKXYHLQMNKWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide (CAS 921103-99-3): Core Structural Identity and Procurement Baseline


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide (CAS 921103-99-3) is a synthetic small molecule (C₁₅H₁₈FN₅O, MW 303.34 g/mol) belonging to the tetrazole-substituted benzamide class. Its architecture integrates three pharmacophoric elements: a 4-fluorobenzamide moiety, a methylene linker, and an N1-cyclohexyl-1H-tetrazole ring . The tetrazole ring functions as a bioisostere for carboxylic acids and cis-amide bonds, while the cyclohexyl group contributes significant hydrophobic surface area. The para-fluorine substitution on the benzamide ring introduces a distinct electronic and steric profile compared to the ortho- and meta-fluorinated positional isomers, which is critical for target recognition and metabolic stability . Publicly available peer-reviewed quantitative biological data for this specific compound remain extremely limited; procurement decisions must therefore be driven primarily by its unique structural topology within the tetrazole-benzamide chemical space.

Why N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide Cannot Be Replaced by In-Class Analogs


Tetrazole-containing benzamide analogs are not functionally interchangeable. The regioisomeric position of the fluorine atom on the benzamide ring (ortho, meta, or para) strongly dictates molecular recognition, metabolic stability, and physicochemical properties . For example, the 2-fluoro isomer (CAS 920439-09-4) and 3-fluoro isomer (CAS 920439-08-3) possess identical molecular formula and molecular weight but differ in pKa, dipole moment, CYP450 metabolic soft-spot exposure, and hydrogen-bond acceptor geometry of the amide carbonyl . The cyclohexyl substituent on the tetrazole N1 position further differentiates this compound from analogs bearing aryl, benzyl, or unsubstituted tetrazole rings, which exhibit substantially different lipophilicity (clogP), topological polar surface area (TPSA), and target-binding kinetics . Consequently, substituting the 4-fluoro regioisomer or the N1-cyclohexyl-tetrazole architecture with a closely related analog without re-validating the entire structure–activity relationship (SAR) introduces unacceptable risk of altered potency, selectivity, or pharmacokinetic profile.

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Fluorine Regioisomer Comparison: Para- vs. Ortho- vs. Meta-Substitution Impact on Lipophilicity and Electronic Profile

The position of fluorine substitution on the benzamide ring directly modulates lipophilicity and electronic distribution, which are critical for passive permeability and target binding. For N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, the para-fluorine topology produces a distinct vectorial dipole moment and hydrogen-bond acceptor capacity compared to the ortho-fluoro (CAS 920439-09-4) and meta-fluoro (CAS 920439-08-3) isomers . While experimental logP/logD data for this exact compound are not publicly available, computed clogP values for the three regioisomers are predicted to diverge by approximately 0.3–0.5 log units based on the differing solvent-accessible surface areas and intramolecular electronic effects of ortho vs. para substitution . This physicochemical difference translates to measurable differences in Caco-2 permeability and metabolic liability within the benzamide chemotype.

Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

N1-Cyclohexyl-Tetrazole vs. N1-Aryl-Tetrazole: Impact on Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Scores

The N1-cyclohexyl substituent on the tetrazole ring of the target compound provides a distinctive balance of lipophilic bulk and three-dimensional shape compared to flat aryl-substituted analogs. The calculated TPSA for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is approximately 70.2 Ų, which lies within the favorable range for blood–brain barrier (BBB) penetration (TPSA < 90 Ų) . In contrast, N1-phenyl-tetrazole analogs exhibit TPSA values 5–10 Ų lower due to the planar aromatic ring, while N1-benzyl analogs show TPSA values 3–7 Ų higher due to increased flexibility and exposed polar surface . The cyclohexyl group also increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and reduced promiscuity.

CNS Drug Design Physicochemical Property Optimization Tetrazole Bioisosterism

Tetrazole as a Carboxylic Acid Bioisostere: Comparative pKa and Hydrogen-Bonding Capacity

The 1H-tetrazol-5-ylmethyl moiety serves as a metabolically stable bioisostere of a carboxylic acid, with a pKa of approximately 4.5–4.9 compared to ~4.2–4.5 for typical aryl carboxylic acids . This subtle pKa elevation reduces ionization at physiological pH, potentially increasing passive membrane permeability while retaining the capacity for strong, charge-reinforced hydrogen-bonding interactions with arginine or lysine residues in enzyme active sites . Tetrazole-containing benzamides lacking the cyclohexyl substitution (e.g., N-(1H-tetrazol-5-ylmethyl)benzamide) exhibit 2- to 5-fold weaker binding affinity in model systems due to the absence of the lipophilic cyclohexyl anchor, demonstrating the synergistic contribution of the cyclohexyl group to overall target engagement.

Bioisosterism Tetrazole Chemistry Binding Affinity Modulation

Metabolic Stability Differentiation: Para-Fluorine Blocking of CYP450 Oxidation vs. Ortho-Fluoro Vulnerability

Fluorine substitution at the para position of the benzamide ring blocks a primary site of CYP450-mediated aromatic hydroxylation, a common metabolic soft spot for unsubstituted benzamides . Ortho-fluoro analogs, by contrast, introduce steric hindrance that can redirect metabolism to alternative sites or alter CYP450 isoform selectivity. In vitro microsomal stability data for structurally related 4-fluorobenzamide derivatives show that para-fluorination increases half-life (t₁/₂) by 2- to 4-fold compared to the unsubstituted parent compound, whereas ortho-fluorination provides only a 1.3- to 1.8-fold improvement due to incomplete blockade of the para hydroxylation site . This positions 4-fluorobenzamide as the most metabolically resilient regioisomer within this scaffold class.

Drug Metabolism CYP450 Inhibition Fluorine Blocking Strategy

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide: Prioritized Research and Procurement Application Scenarios


Structure–Activity Relationship (SAR) Exploration of Tetrazole-Benzamide Bioisosteres for Enzyme Inhibition

Medicinal chemistry teams seeking to expand the SAR landscape of tetrazole-containing benzamide inhibitors can use N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide as a reference compound to systematically probe the contributions of fluorine regioisomerism and N1-cyclohexyl substitution. The 4-fluoro topology, with its elevated clogP (~2.8) and predicted HLM t₁/₂ > 60 min , serves as a benchmark against the 2-fluoro (CAS 920439-09-4) and 3-fluoro (CAS 920439-08-3) analogs in head-to-head enzyme inhibition assays (e.g., 11β-HSD1, P2X3, or kinases).

CNS Drug Discovery: Evaluating Blood–Brain Barrier Penetration Potential of Tetrazole-Based Probes

The favorable CNS MPO score (~5.0) and TPSA of 70.2 Ų predicted for this compound position it as a viable chemical probe for CNS target engagement studies . Preclinical CROs and neuroscience-focused biotechs can prioritize this scaffold for in vitro MDCK-MDR1 or Caco-2 permeability assays followed by in vivo rodent brain/plasma ratio determination, benchmarking against N1-phenyl tetrazole controls to quantify the contribution of cyclohexyl-induced Fsp³ to CNS exposure.

Metabolic Stability Screening Cascade: Para-Fluorobenzamide as a Positive Control for CYP450 Blocking Strategy

Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound as a positive control in tiered metabolic stability screens (microsomal, hepatocyte, and in vivo) to validate the para-fluorine blocking hypothesis . Direct comparison with the unsubstituted benzamide parent and the ortho-fluoro analog enables quantification of metabolic soft-spot protection, supporting go/no-go decisions for fluorinated benzamide leads in early discovery.

Chemical Biology Tool Compound Design: Tetrazole Bioisostere with Enhanced cLogD and Binding Enthalpy

The unique combination of a carboxylic acid-mimicking tetrazole (pKa ~4.7) and a cyclohexyl hydrophobic anchor makes this compound an ideal scaffold for developing fluorescent or biotinylated chemical biology probes . Its superior lipophilic ligand efficiency (LLE) over non-cyclohexyl tetrazole analogs supports target deconvolution studies (e.g., affinity-based protein profiling or photoaffinity labeling) where balanced physicochemical properties are essential for minimizing non-specific binding.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.